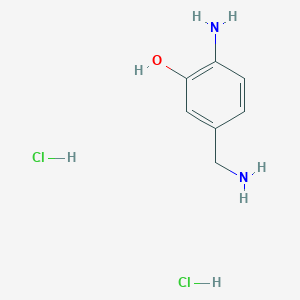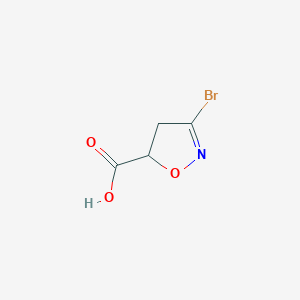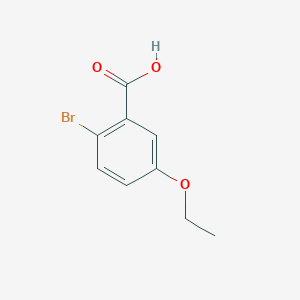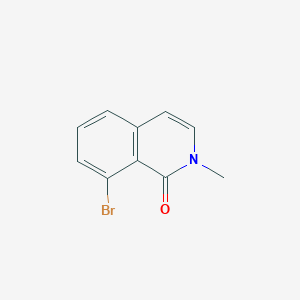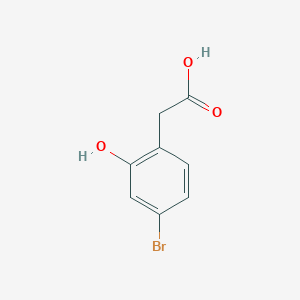
2-(4-Bromo-2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromo-2-hydroxyphenyl)acetic acid”, also known as bromosalicylic acid, is an organic compound that is widely used in various fields including scientific research. It has the molecular formula of C8H7BrO3 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation . Another method involves the reaction of bromine with 4-hydroxy-3,5-di-iodoacetophenone in boiling chloroform under light irradiation .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-hydroxyphenyl)acetic acid” consists of a benzene ring substituted with a bromo group at the 4th position and a hydroxy group at the 2nd position. The benzene ring is further attached to an acetic acid group .Aplicaciones Científicas De Investigación
2-(4-Bromo-2-hydroxyphenyl)acetic acid
is a chemical compound with the molecular formula C8H7BrO3 . It’s a solid substance with a molecular weight of 231.05 . The compound is typically stored in a dry room at normal temperature .
While specific applications of this compound in scientific research are not readily available, it’s worth noting that similar compounds, such as 4-Hydroxyphenylacetic acid, are used as reagents in the acylation of phenols and amines .
- Field : Organic Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Method : The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- Field : Organic Chemistry
- Application : Polymandelide is synthesized using 2-Bromo-2-phenylacetic acid .
- Method : The compound reacts with triethylamine .
- Results : The result is the formation of Polymandelide .
- Field : Organic Chemistry
- Application : α-Mercaptophenylacetic acid is synthesized using 2-Bromo-2-phenylacetic acid .
- Method : The compound is treated with sodium hydrosulfide (NaSH·H2O) .
- Results : The result is the formation of α-Mercaptophenylacetic acid .
Synthesis of Benzoxazoles
Synthesis of Polymandelide
Synthesis of α-Mercaptophenylacetic Acid
Synthesis of β-Lactams
- Field : Organic Chemistry
- Application : This compound is synthesized using 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone .
- Method : The compound is prepared by bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation .
- Results : The result is the formation of 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone .
Synthesis of 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
Synthesis of 2-Bromo-1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone
Propiedades
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMGBHHZPLOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-hydroxyphenyl)acetic acid | |
CAS RN |
1261497-72-6 |
Source


|
| Record name | 2-(4-bromo-2-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

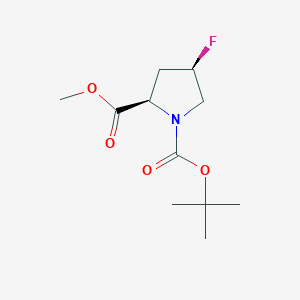
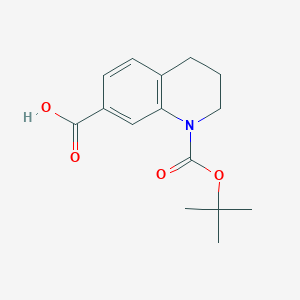
![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
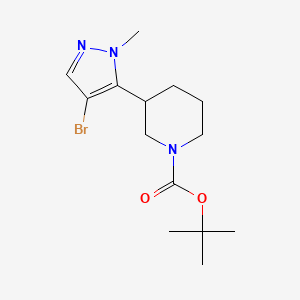
![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
